molecular formula C9H13Cl2NO B1382454 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride CAS No. 1803588-67-1

3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride

Cat. No.: B1382454
CAS No.: 1803588-67-1
M. Wt: 222.11 g/mol
InChI Key: XAYBRKGJUDOEAX-UHFFFAOYSA-N
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Description

3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is a chiral organic compound featuring a propanolamine backbone substituted with a 3-chlorophenyl group at the C2 position and an amino group at the C3 position. Its molecular formula is C₉H₁₂ClNO·HCl, with a molecular weight of 222.11 g/mol (adjusted for hydrochloride salt) . The compound is commercially available as a building block for pharmaceutical synthesis, with suppliers such as CymitQuimica offering it at €462.00/50 mg . Predicted collision cross-section (CCS) values for its adducts range from 137.6–149.8 Ų, indicating moderate molecular compactness .

Properties

IUPAC Name

3-amino-2-(3-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYBRKGJUDOEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-67-1
Record name 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride
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Preparation Methods

Hydrolysis of Epichlorohydrin to Chlorohydrin Intermediate

A patented method (CN104610074A) describes the hydrolysis of epoxy chloropropane (epichlorohydrin) using a dual acid catalyst system comprising aqueous methane sulfonic acid and diluted sulfuric acid. The process includes controlled temperature stages and neutralization steps to yield 3-chloro-1,2-propylene glycol, a key intermediate.

Step Reagent/Condition Temperature (°C) Time Notes
1 Epichlorohydrin + 0.6-0.8% methane sulfonic acid 58–62 30–40 min Initial hydrolysis
2 Dropwise addition of residual methane sulfonic acid 80–85 1–2 h Continued hydrolysis
3 Dropwise addition of diluted sulfuric acid 100–105 2–3 h Complete hydrolysis
4 Neutralization with saturated sodium carbonate 50–60 15–20 min To stop reaction and remove acidity
5 Vacuum distillation 92–96 (gas phase) Variable Isolation of 3-chloro-1,2-propylene glycol

This method yields high purity chlorohydrin with low impurities and is scalable for industrial production.

Amination and Reduction to Target Amino Alcohol

Another approach involves the synthesis of amino alcohols via nitro or dimethylamino intermediates, as outlined in European patent EP0022310A2. The process includes:

  • Preparation of 3-nitro-1-phenyl-1-(3-chlorophenyl)propan-2-ol or dimethylamino derivatives.
  • Catalytic hydrogenation or reduction using Raney nickel catalyst to convert nitro groups to amino groups.
  • Subsequent formation of the hydrochloride salt.

Key reaction parameters include:

Step Reagents/Conditions Catalyst Temperature (°C) Notes
Nitro compound synthesis Reaction of chlorophenyl acetaldehyde derivatives with nitromethane - Ambient to reflux Formation of nitro intermediate
Reduction Hydrogenation with Raney nickel Raney nickel 25–80 Conversion of nitro to amino group
Salt formation Treatment with hydrochloric acid - Ambient Formation of hydrochloride salt

This method allows for selective reduction and high yield of the amino alcohol hydrochloride salt, suitable for pharmaceutical-grade material.

Aspect Hydrolysis Method (CN104610074A) Nitro/Reduction Method (EP0022310A2)
Starting Materials Epichlorohydrin, acids Chlorophenyl acetaldehyde derivatives, nitromethane
Key Intermediates 3-chloro-1,2-propylene glycol Nitro or dimethylamino substituted propanol
Catalysts Methane sulfonic acid, sulfuric acid Raney nickel (hydrogenation)
Reaction Conditions Multi-stage acid hydrolysis, neutralization, vacuum distillation Hydrogenation under controlled temperature and pressure
Purity and Yield High purity, high yield, low impurities High selectivity, good yield
Scalability Industrial scale feasible Suitable for pharmaceutical synthesis
Environmental and Safety Aspects Acidic waste management required Handling of hydrogen and catalysts required
  • The hydrolysis method benefits from precise temperature control and staged acid addition to optimize yield and purity.
  • Neutralization with saturated sodium carbonate is critical to prevent degradation and facilitate downstream processing.
  • Vacuum distillation parameters must be tightly controlled to separate volatiles and obtain high-purity chlorohydrin.
  • The reduction method using Raney nickel requires careful catalyst handling and hydrogen pressure control to avoid over-reduction or side reactions.
  • Formation of the hydrochloride salt stabilizes the amino alcohol, improving storage and handling properties.
  • Both methods have been optimized for low impurity profiles, essential for pharmaceutical applications.

The preparation of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is well-documented through two principal synthetic routes: acid-catalyzed hydrolysis of epichlorohydrin derivatives and catalytic reduction of nitro or dimethylamino intermediates. Each method offers advantages in yield, purity, and scalability, with the hydrolysis approach favoring large-scale industrial production and the reduction method suited for fine chemical synthesis. Detailed control of reaction conditions and purification steps is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chlorophenylacetone, while reduction may produce various substituted amines.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride span several fields:

Medicinal Chemistry

Research indicates that this compound may have therapeutic potential, particularly in:

  • Antimicrobial Activity : Studies have shown that it exhibits activity against various pathogens, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Investigations suggest that it may protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.

Biological Studies

The compound is utilized in studies focusing on:

  • Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
  • Protein-Ligand Interactions : Research into its binding affinity with various proteins can help elucidate its mechanism of action and potential biological targets.

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is crucial for optimizing its biological activity. Key modifications include:

ModificationEffect on Activity
Substitution on the phenyl ringAlters binding affinity to target proteins
Variation in amine substituentsChanges pharmacokinetic properties
ChiralityImpacts interaction with biological targets

These modifications can enhance desired effects while minimizing toxicity.

Case Studies and Research Findings

Several studies highlight the diverse applications of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride:

Anticancer Activity

A notable study demonstrated that derivatives of this compound exhibited significant anticancer properties. For instance, certain derivatives showed IC50 values as low as 0.69 µM against HeLa cells, outperforming established chemotherapeutics like doxorubicin. This suggests a promising avenue for developing new cancer therapies.

Molecular Docking Studies

Molecular docking simulations indicated that 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride binds effectively to heat shock proteins implicated in cancer cell survival. This binding affinity may explain the antiproliferative effects observed in vitro.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Differences Key Properties/Applications Reference
3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride (Target) C₉H₁₂Cl₂NO Building block; CCS [M+H]+: 137.6 Ų
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride C₉H₁₃Cl₂NO Amino group at C3 (vs. C2 in target) Positional isomer; 97% purity, sold by BLD Pharm Ltd.
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₂ClFNO 4-Fluorophenyl (vs. 3-chlorophenyl) Fluorinated analog; potential for altered receptor binding
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride C₉H₁₂N₂O₃·HCl 3-Nitrophenyl (vs. 3-chlorophenyl) Nitro group enhances polarity; solubility in DMSO and methanol
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride C₉H₁₂Cl₂FNO 3-Chloro-5-fluorophenyl; amino at C1 (vs. C2) Dual halogen substitution; molecular weight 240.10 g/mol
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride C₉H₁₅Cl₃N₂O Pyridine ring (vs. benzene) Heterocyclic variant; CAS 1803591-49-2

Physicochemical and Pharmacological Comparisons

Bioactivity and Binding Affinity The 3-chlorophenyl moiety is common in kinase inhibitors (e.g., Bcr-Abl inhibitors in ), where substituent position (e.g., 3-chloro vs. 4-fluoro) dictates ATP-competitive binding conformations (cis vs. trans) .

Synthetic Accessibility

  • The target compound and its analogs are marketed as pharmaceutical building blocks, with prices reflecting synthetic complexity. For example:

  • 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride: €1,250.00/500 mg .
  • (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride: ~$12,100/250 mg (estimated from ) .

Solubility and Stability The target compound’s solubility profile is uncharacterized, but analogs like 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride show slight solubility in methanol and DMSO . Halogenated derivatives (e.g., 4-fluoro or 3-chloro-5-fluoro) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .

Key Differentiators

  • Chirality: The (S)-enantiomer of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride is explicitly marketed, highlighting the importance of stereochemistry in biological activity .
  • Substituent Effects :
    • Chlorine (electron-withdrawing) vs. fluorine (smaller, lipophilic): Fluorine may improve blood-brain barrier penetration .
    • Nitro groups introduce strong polarity, favoring interactions with polar enzyme pockets .

Biological Activity

3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is C9H12ClNOHClC_9H_{12}ClNO\cdot HCl, with a molecular weight of approximately 222.11 g/mol. The compound features an amino group and a chlorophenyl moiety, which contribute to its unique reactivity and biological profile. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various laboratory applications.

The biological activity of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride can be attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to act as:

  • Enzyme Inhibitor : It can inhibit the activity of various enzymes, such as oxidoreductases and transferases, by binding to their active sites and altering their conformation .
  • Receptor Modulator : The compound may also interact with specific receptors, influencing cellular signaling pathways and gene expression.

Cellular Effects

The effects of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride on cellular processes are diverse and concentration-dependent. Studies indicate that it can modulate:

  • Cell Signaling Pathways : It influences signaling molecules like kinases and phosphatases, leading to alterations in downstream signaling cascades.
  • Gene Expression : The compound can affect the transcriptional activity of genes involved in various physiological processes.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics like ciprofloxacin .

Microorganism MIC (µM) Reference Compound
Staphylococcus aureus12.4Ciprofloxacin
Escherichia coli16.5Ciprofloxacin
Klebsiella pneumoniae16.1Ciprofloxacin

Study on Enzyme Inhibition

A study focusing on the enzyme inhibition properties of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride revealed that at varying concentrations, the compound effectively inhibited the activity of specific oxidoreductases. The inhibition was characterized by a dose-dependent response, demonstrating that higher concentrations led to more significant enzyme activity reduction .

Antimicrobial Efficacy Study

In another investigation, the antimicrobial efficacy of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride was evaluated through disk diffusion methods against several bacterial strains. The results indicated that the compound exhibited superior antibacterial activity compared to traditional antibiotics in certain cases, suggesting its potential as a new therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride, and how can instability due to functional group proximity be mitigated?

  • Methodology : Synthesis often involves multi-step reactions starting from 3-chlorophenyl precursors. A common approach is reductive amination of 3-chlorophenyl ketones using sodium borohydride or catalytic hydrogenation. For example, analogous compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) are synthesized via reduction of nitro intermediates under controlled pH and temperature to minimize decomposition . Stabilization strategies include:

  • Using anhydrous solvents (e.g., THF or ethanol) to avoid hydrolysis.
  • Conducting reactions at low temperatures (0–5°C) to suppress side reactions.
  • Purifying intermediates via recrystallization or chromatography immediately after synthesis .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 3-chlorophenyl group, amino, and hydroxyl protons. For example, the 3-chlorophenyl aromatic protons typically appear as a multiplet in δ 7.2–7.5 ppm .
  • HPLC with UV Detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% trifluoroacetic acid. Retention times and peak symmetry help assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 230.08 (calculated for C₉H₁₂ClNO⁺·HCl) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology :

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation.
  • Maintain temperatures at –20°C for long-term storage, with desiccants (e.g., silica gel) to control humidity .

Advanced Research Questions

Q. How can researchers identify and quantify impurities or degradation products in synthesized batches?

  • Methodology :

  • HPLC-MS/MS : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) coupled with tandem MS to detect trace impurities (e.g., 1-(3-chlorophenyl)-2-hydroxypropanone, a common byproduct of incomplete reduction) .
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Quantify impurities against reference standards (e.g., USP Bupropion Hydrochloride Related Compound C) .

Q. What strategies are effective for resolving stereochemical challenges during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) + 0.1% diethylamine to separate enantiomers. Optical purity (>98% ee) can be confirmed by comparing retention times with racemic mixtures .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to favor the desired enantiomer .

Q. How can pharmacological activity studies be designed to evaluate this compound’s interaction with biological targets?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for adrenergic or serotonergic receptors. Example protocol: Incubate compound (0.1–100 µM) with membrane preparations from transfected HEK293 cells and quantify binding via scintillation counting .
  • Functional Assays : Measure cAMP production (ELISA) or calcium flux (Fluo-4 AM dye) in cells expressing target receptors to assess agonism/antagonism .

Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability Profiling : Dissolve the compound in buffers (pH 1–12) and incubate at 37°C for 24 hours. Analyze degradation via HPLC and identify products using LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen flow (10°C/min) to establish thermal stability thresholds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride
Reactant of Route 2
3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride

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